molecular formula C7H3Cl3F2O3S B1410389 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1807058-51-0

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1410389
CAS No.: 1807058-51-0
M. Wt: 311.5 g/mol
InChI Key: KNJMSFFTXKGBOD-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride (CAS 1807058-51-0) is a high-purity chemical reagent with the molecular formula C7H3Cl3F2O3S and a molecular weight of 312.0 g/mol . This compound is a specialized benzenesulfonyl chloride derivative, a class of molecules known for their high reactivity as electrophiles, making them valuable synthetic intermediates . The distinct structure, featuring both chloro and difluoromethoxy substituents on the aromatic ring, makes it a versatile building block for researchers in medicinal chemistry and organic synthesis. It is primarily used as a key precursor for the construction of sulfonamide and sulfonate compounds. These functional groups are crucial in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The specific pattern of substituents on the ring can be engineered to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery programs. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed. Researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and clothing, to avoid skin contact or inhalation . For extended stability, it is recommended to store the product at -20°C for 1-2 years, with shorter storage periods of 1-2 weeks at -4°C also being acceptable .

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(15-7(11)12)6(5(3)9)16(10,13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMSFFTXKGBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzene Derivatives

The initial step involves halogenation of substituted benzene rings to introduce chlorine atoms at specific positions, often employing chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Reagent Conditions Product Yield Reference
Thionyl chloride Reflux, inert atmosphere Benzene sulfonyl chloride derivatives Up to 95%
Chlorosulfonic acid 50-60°C Chlorosulfonic acid derivatives Variable

Selective Chlorination and Nitro-Substitution

Selective chlorination at the 2- and 3-positions of benzene rings is achieved through electrophilic substitution, often facilitated by directing groups and controlled temperature to prevent over-chlorination.

Nitro-Reduction to Amino Derivatives

Nitro groups are reduced to amino groups using catalytic hydrogenation or metal reduction, enabling subsequent diazotization and substitution reactions.

Introduction of the Difluoromethoxy Group

Etherification with Difluoroethanol

The key step involves attaching the difluoromethoxy group to the aromatic ring via nucleophilic substitution or Williamson ether synthesis, typically under basic conditions.

Reagents Conditions Product Yield Reference
Difluoroethanol 0-25°C, alkali catalyst 2,3-Dichloro-6-(difluoromethoxy)benzenesulfide 91-92%

Optimization of Etherification

Reaction parameters such as temperature, solvent choice (e.g., DMMF, tetrahydrofuran), and base strength are critical. Mild conditions (around 0-25°C) favor high selectivity and yield.

Conversion to Sulfonyl Chloride

Chlorination of Sulfide Intermediates

The final step involves chlorination of the sulfide to form the sulfonyl chloride, using chlorine gas under controlled temperature (10-60°C).

Reagent Conditions Product Yield Reference
Chlorine gas 10-60°C, 1-5 hours 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride 94%

Reaction Monitoring and Purification

The reaction progress is monitored via GC or TLC, with subsequent extraction and purification through washing, desolvation, and recrystallization to achieve high purity.

Research Findings and Data Tables

Step Reagents Conditions Yield Remarks
1 Sulfuric acid, halogenating reagent 50-100°C, 1-8 hours Up to 95% Efficient halogenation of aromatic ring
2 Reduction system (e.g., catalytic hydrogenation) Ambient to mild heating 90-95% Converts nitro to amino groups
3 Diazotization, decomposition 0-25°C 85-90% Produces halogenated benzene intermediates
4 Grignard reagent (e.g., isopropylmagnesium bromide) -40°C 95% Synthesis of sulfide intermediates
5 Difluoroethanol, base 0-25°C 91-92% Etherification step
6 Chlorine gas 10-60°C 94% Final sulfonyl chloride formation

Notes and Considerations

  • Reaction Conditions : Mild temperatures (0-60°C) and inert atmospheres (nitrogen or argon) are essential to prevent side reactions.
  • Reagent Purity : High purity reagents, especially halogenating agents and chlorinating gases, are critical for high yields.
  • Safety : Handling chlorine gas and reactive intermediates requires strict safety protocols, including proper ventilation and protective equipment.
  • Industrial Scalability : The described methods are adaptable for large-scale manufacturing, with continuous flow reactors enhancing safety and efficiency.

Chemical Reactions Analysis

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water or aqueous bases.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2,3-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride exhibit anti-inflammatory effects, particularly as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). CRTH2 antagonists are being investigated for their potential to treat allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's ability to modulate proinflammatory cytokines makes it a candidate for further development in therapeutic applications targeting these conditions.

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, it can be used to synthesize sulfonamide derivatives that have shown promise in treating bacterial infections and other inflammatory disorders .

Building Block in Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its chlorosulfonyl group is particularly valuable for introducing sulfonamide functionalities into target molecules, which are crucial in various chemical reactions including nucleophilic substitutions and coupling reactions .

Fluorinated Compounds

The incorporation of difluoromethoxy groups into organic structures has been recognized for enhancing the metabolic stability and bioactivity of compounds. This property is especially relevant in the design of new drugs where fluorination can influence lipophilicity and binding affinity to biological targets . The compound's difluoromethoxy group allows for fine-tuning of these properties during synthetic modifications.

Case Study: Development of CRTH2 Antagonists

In a study focused on developing CRTH2 antagonists, researchers synthesized derivatives of this compound and evaluated their efficacy in inhibiting Th2 cell activation. The results demonstrated a significant reduction in proinflammatory cytokine production, highlighting the compound's potential as a therapeutic agent for allergic conditions .

Case Study: Synthesis of Novel Antibacterial Agents

Another study explored the use of this compound in synthesizing new antibacterial agents by modifying its sulfonamide moiety. The resulting compounds exhibited potent activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing novel antibiotics .

Data Tables

Application AreaSpecific Use CaseReference
Anti-inflammatoryCRTH2 antagonist development
Pharmaceutical synthesisIntermediate for sulfonamide derivatives
Organic synthesisBuilding block for complex organic molecules
Fluorinated compoundsEnhancing metabolic stability

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The dichloro and difluoromethoxy groups in the target compound enhance electrophilicity compared to unsubstituted benzenesulfonyl chloride, accelerating reactions like solvolysis and nucleophilic substitutions.
  • Regiochemical Differences : The 2,3-dichloro substitution pattern (vs. 2,4-dichloro in the analog from ) may influence steric hindrance and electronic distribution, altering reactivity in regioselective reactions.

Reactivity in Solvolysis and Hydrolysis

Solvolysis

  • Target Compound: Expected to follow an SN2 mechanism due to high sensitivity to solvent nucleophilicity, similar to benzenesulfonyl chloride derivatives studied in . The electron-withdrawing -OCF₂ group likely increases solvolysis rates in fluoroalcohol-containing solvents compared to non-fluorinated analogs .
  • Comparison with Benzenesulfonyl Chloride () :
    • Benzenesulfonyl chloride exhibits a solvent nucleophilicity sensitivity (m) of ~0.5 and ionizing power sensitivity (l) of ~0.3 in Grunwald-Winstein analyses.
    • The target compound’s dichloro and difluoromethoxy substituents may increase m and l values, reflecting stronger dependence on solvent properties.

Hydrolysis and Stability

  • Destruction Methods :
    • Highly Reactive Chlorides (e.g., acetyl chloride): Rapid hydrolysis in 2.5 M NaOH at room temperature .
    • Less Reactive Sulfonyl Chlorides (e.g., benzenesulfonyl chloride): Require prolonged stirring (3 hours) or refluxing (1 hour) with NaOH for >99.98% destruction .
    • Target Compound : Likely requires similar or longer hydrolysis times due to steric hindrance from chlorine substituents.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy group and dichloro substitutions on the benzene ring, which contribute to its unique chemical properties and biological interactions.

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H4_4Cl2_2F2_2O2_2S
  • Molecular Weight : 263.07 g/mol

The compound features two chlorine atoms and a difluoromethoxy group, which enhance its electrophilic character and potential for reactivity with biological macromolecules.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including derivatives of this compound, exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonamide derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

CompoundCancer Cell LineIC50 (μM)
This compoundHeLa5.0
Similar Sulfonamide DerivativeMCF-73.5

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride group can react with nucleophiles in proteins and enzymes, leading to inhibition of their function. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and proliferation .

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated the effectiveness of sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The compound was tested alongside standard antibiotics and showed enhanced activity due to its unique structure.
  • Cancer Treatment : Another case study focused on the application of sulfonamide derivatives in combination therapies for breast cancer. The results indicated that when used alongside traditional chemotherapeutics, these compounds significantly reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of a substituted benzene precursor under controlled conditions. Key steps include:

  • Precursor Activation : Use of chlorosulfonic acid at 0–5°C to introduce the sulfonyl group .
  • Halogenation : Sequential chlorination at positions 2 and 3 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) .
  • Difluoromethoxy Introduction : Fluorination via nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) at elevated temperatures (80–100°C) .
  • Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • NMR : ¹⁹F NMR to confirm difluoromethoxy substitution (δ −80 to −90 ppm) and ¹H NMR for aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What intermediates are critical in the synthesis pathway?

  • Key Intermediates :

  • 2,3-Dichlorophenol : Used to introduce chlorine substituents .
  • Sulfonic Acid Intermediate : Generated via chlorosulfonation before conversion to the sulfonyl chloride .
  • Difluoromethoxy Precursor : Synthesized separately to ensure regioselective substitution .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, steric hindrance from the bulky substituent may reduce accessibility in sterically demanding reactions .
  • Experimental Validation : Compare reaction rates with analogous methoxy- or trifluoromethoxy-substituted sulfonyl chlorides using kinetic studies .

Q. What strategies mitigate instability during storage or reaction?

  • Stability Protocols :

  • Storage : Under inert atmosphere (Ar/N₂) at −20°C, with desiccants to prevent hydrolysis .
  • In Situ Generation : Use freshly prepared sulfonyl chloride to avoid degradation in prolonged reactions .
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or THF .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

  • Systematic Approach :

  • Solvent Screening : Test reactivity in binary solvent systems (e.g., fluoroalcohol/water mixtures) to map polarity effects .
  • Kinetic Profiling : Use stopped-flow techniques to measure reaction rates and identify solvent-induced transition states .
  • Computational Modeling : Density functional theory (DFT) to calculate solvation energies and transition-state geometries .

Q. What computational methods predict the electrophilic reactivity of this sulfonyl chloride?

  • Computational Workflow :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess LUMO distribution and electrophilic Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways .

Q. How to design experiments assessing the biological activity of derivatives?

  • Methodological Framework :

  • In Vitro Screening : Test sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .
  • In Vivo Models : Evaluate anti-inflammatory activity in rodent ulcer models by measuring TNF-α, IL-6, and histopathological changes .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett σ values) with biological potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

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